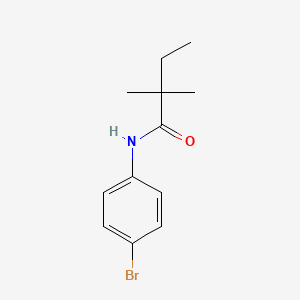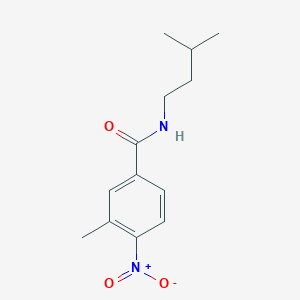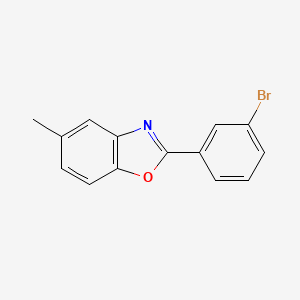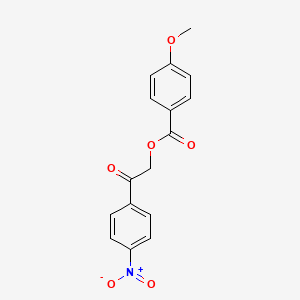![molecular formula C14H16F3N3O3 B5854202 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5854202.png)
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide, also known as TFB-TMA, is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields.
作用机制
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide's mechanism of action is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound has been shown to increase the levels of ROS in cancer cells, leading to oxidative stress and ultimately cell death. Additionally, 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide has been found to activate the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects:
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and selectively detect ROS in biological samples. The compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide in lab experiments is its high selectivity for ROS detection. The compound has been shown to be highly specific for detecting ROS in biological samples, making it a valuable tool for studying the role of ROS in disease development. However, one limitation of using 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide is its potential toxicity to cells at high concentrations. Careful optimization of experimental conditions is necessary to ensure that the compound is used at non-toxic concentrations.
未来方向
There are several future directions for research on 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide, including its use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand the compound's mechanism of action and to optimize its therapeutic potential. Additionally, 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide's potential as a fluorescent probe for detecting ROS in biological samples could be further explored, potentially leading to the development of new diagnostic tools for various diseases.
合成方法
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide can be synthesized using a simple one-pot reaction that involves the condensation of 3-(trifluoromethyl)benzaldehyde with 3-amino-4-methoxybutanoic acid hydrazide in the presence of acetic acid. The resulting product is then purified using column chromatography, yielding a white crystalline powder with a melting point of 152-154°C.
科学研究应用
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide has been found to have various scientific research applications, including its use as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases such as cancer and neurodegenerative disorders. 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide can selectively detect ROS in biological samples, making it a valuable tool for studying the role of ROS in disease development.
Another potential application of 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide is in the development of new drugs for the treatment of cancer. 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. This inhibition is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
(3E)-3-[(2-methoxyacetyl)hydrazinylidene]-N-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O3/c1-9(19-20-13(22)8-23-2)6-12(21)18-11-5-3-4-10(7-11)14(15,16)17/h3-5,7H,6,8H2,1-2H3,(H,18,21)(H,20,22)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHYFULMHROUTG-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC)CC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC)/CC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(2-methoxyacetyl)hydrazinylidene]-N-[3-(trifluoromethyl)phenyl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)
![4-benzyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5854130.png)


![1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)



![2,4,9-trimethyl-7,8-dihydro-6H-cyclopenta[b]pyrido[3',2':4,5]thieno[2,3-e]pyridine](/img/structure/B5854195.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)


![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)